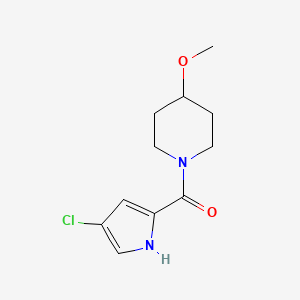
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone, commonly known as 4C-PCM, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a potent dissociative anesthetic drug that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 4C-PCM is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4C-PCM reduces the activity of glutamate, a neurotransmitter that is involved in the development of depression and anxiety.
Biochemical and Physiological Effects:
4C-PCM has been shown to have a range of biochemical and physiological effects, including increased synaptic plasticity, enhanced neurogenesis, and increased levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. Furthermore, 4C-PCM has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood and emotions.
実験室実験の利点と制限
One of the main advantages of using 4C-PCM in lab experiments is its potency, which allows for smaller doses to be used. This can be beneficial when studying the effects of the drug on specific brain regions or cell types. However, one of the limitations of using 4C-PCM is its short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of 4C-PCM. One area of research is the development of more potent and selective NMDA receptor antagonists that can be used in the treatment of depression and anxiety. Another area of research is the investigation of the long-term effects of 4C-PCM on brain function and behavior. Furthermore, the potential use of 4C-PCM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored.
合成法
The synthesis of 4C-PCM involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 4-methoxypiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 4C-PCM.
科学的研究の応用
4C-PCM has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action is similar to that of ketamine, a well-known antidepressant drug. Furthermore, 4C-PCM has been shown to have neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-16-9-2-4-14(5-3-9)11(15)10-6-8(12)7-13-10/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMLMOLRDQHAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(dimethylamino)benzoyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507741.png)

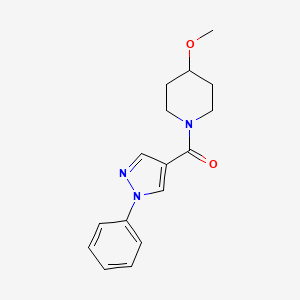

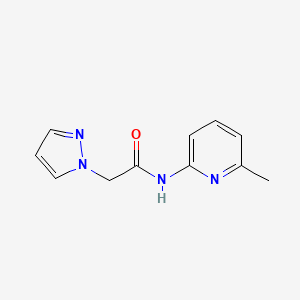
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7507798.png)
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
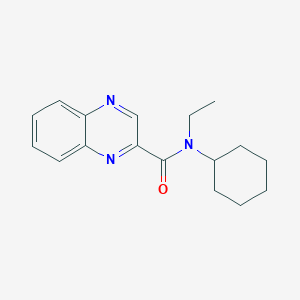

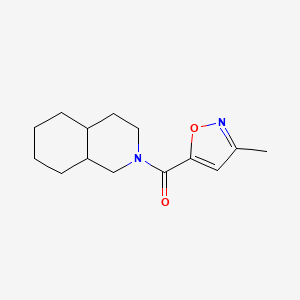
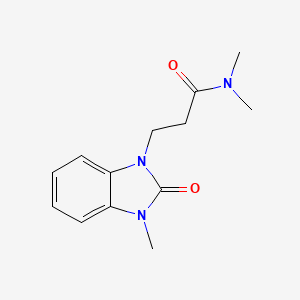
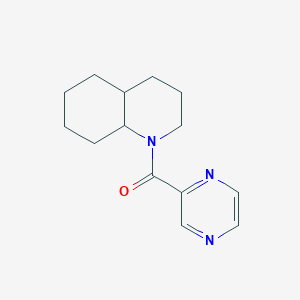
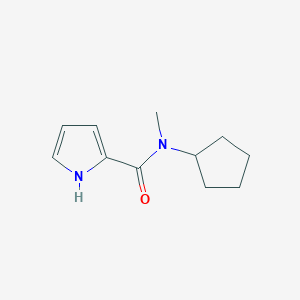
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)
